molecular formula C18H20N2O3 B2549052 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 304675-36-3

2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B2549052
CAS No.: 304675-36-3
M. Wt: 312.369
InChI Key: HRQVUXCZGCSPGP-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase (FAK), which plays a role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and morpholine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVUXCZGCSPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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